methyl 4-O-benzyl-3-epishikimate methyl 4-O-benzyl-3-epishikimate
Brand Name: Vulcanchem
CAS No.: 117661-93-5
VCID: VC0049817
InChI: InChI=1S/C15H18O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-7,12-14,16-17H,8-9H2,1H3/t12-,13+,14+/m0/s1
SMILES: COC(=O)C1=CC(C(C(C1)O)OCC2=CC=CC=C2)O
Molecular Formula: C15H18O5
Molecular Weight: 278.3 g/mol

methyl 4-O-benzyl-3-epishikimate

CAS No.: 117661-93-5

Main Products

VCID: VC0049817

Molecular Formula: C15H18O5

Molecular Weight: 278.3 g/mol

methyl 4-O-benzyl-3-epishikimate - 117661-93-5

CAS No. 117661-93-5
Product Name methyl 4-O-benzyl-3-epishikimate
Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
IUPAC Name methyl (3S,4S,5R)-3,5-dihydroxy-4-phenylmethoxycyclohexene-1-carboxylate
Standard InChI InChI=1S/C15H18O5/c1-19-15(18)11-7-12(16)14(13(17)8-11)20-9-10-5-3-2-4-6-10/h2-7,12-14,16-17H,8-9H2,1H3/t12-,13+,14+/m0/s1
Standard InChIKey FHHTZLRWVKHZCD-BFHYXJOUSA-N
Isomeric SMILES COC(=O)C1=C[C@@H]([C@H]([C@@H](C1)O)OCC2=CC=CC=C2)O
SMILES COC(=O)C1=CC(C(C(C1)O)OCC2=CC=CC=C2)O
Canonical SMILES COC(=O)C1=CC(C(C(C1)O)OCC2=CC=CC=C2)O
Synonyms MBESK
methyl 4-O-benzyl-3-epishikimate
PubChem Compound 196734
Last Modified Nov 11 2021
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